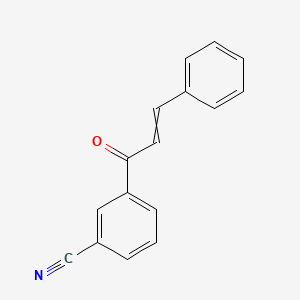![molecular formula C17H13N3 B14452023 3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole CAS No. 76166-09-1](/img/structure/B14452023.png)
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
The synthesis of 3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia.
Análisis De Reacciones Químicas
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Aplicaciones Científicas De Investigación
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole core and exhibit comparable biological activities.
2-(Pyridin-3-yl)-1H-benzo[d]imidazoles: These compounds also contain a pyridine ring and show similar chemical reactivity.
2-Methylimidazo[1,2-a]pyridine: This compound has a similar structure and is used in similar applications.
Propiedades
Número CAS |
76166-09-1 |
|---|---|
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-methyl-2-pyridin-4-ylbenzo[e]benzimidazole |
InChI |
InChI=1S/C17H13N3/c1-20-15-7-6-12-4-2-3-5-14(12)16(15)19-17(20)13-8-10-18-11-9-13/h2-11H,1H3 |
Clave InChI |
KGBKUCGVRQYNLM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)



![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)



